molecular formula C47H51F2N7O5 B2466481 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- CAS No. 1256393-27-7

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-

Cat. No. B2466481
M. Wt: 831.966
InChI Key: BFGOURKCVBTGRQ-RLNHTXKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- is a useful research compound. Its molecular formula is C47H51F2N7O5 and its molecular weight is 831.966. The purity is usually 95%.
BenchChem offers high-quality 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives have demonstrated significant potential in the field of antibacterial agents. Research by Remuzon et al. (1992) focused on synthesizing chiral naphthyridine analogues of this compound, yielding potent in vitro and in vivo antibacterial activity against various Gram-positive and Gram-negative bacteria. The study highlights the decreased pseudoallergic reactions and improved blood pressure profiles in dogs, indicating potential for preclinical trials (Remuzon et al., 1992).

Synthesis of Novel Nucleosides

Hřebabecký et al. (2006) explored the synthesis of conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This research underscores the versatility of 2-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives in creating novel nucleosides, which are crucial in the development of antiviral and anticancer drugs (Hřebabecký et al., 2006).

Development of Spirocyclic Compounds

Research by Gurry et al. (2015) details the synthesis of a spirocyclic oxetane-fused benzimidazole, demonstrating the potential of 2-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives in the development of complex spirocyclic compounds. Such compounds have diverse applications in pharmaceuticals and organic chemistry (Gurry et al., 2015).

Pharmaceutical Applications

Odagiri et al. (2013) synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity, particularly effective against respiratory pathogens. This research highlights the therapeutic potential of these compounds in treating respiratory infections, including multidrug-resistant strains (Odagiri et al., 2013).

properties

IUPAC Name

tert-butyl (1R,3S,4S)-3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51F2N7O5/c1-24(2)38(54-43(58)60-6)42(57)55-23-46(15-16-46)21-37(55)40-50-22-36(53-40)27-9-13-31-30-12-8-25(18-32(30)47(48,49)33(31)19-27)26-10-14-34-35(20-26)52-41(51-34)39-28-7-11-29(17-28)56(39)44(59)61-45(3,4)5/h8-10,12-14,18-20,22,24,28-29,37-39H,7,11,15-17,21,23H2,1-6H3,(H,50,53)(H,51,52)(H,54,58)/t28-,29+,37-,38-,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGOURKCVBTGRQ-RLNHTXKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)OC(C)(C)C)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)OC(C)(C)C)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51F2N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-

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